N-[3-(Acetylamino)phenyl]-2-bromoacetamide
Overview
Description
N-[3-(Acetylamino)phenyl]-2-bromoacetamide is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The compound is characterized by its bromine atom attached to an acetamide group, which is further connected to a phenyl ring substituted with an acetylamino group.
Preparation Methods
The synthesis of N-[3-(Acetylamino)phenyl]-2-bromoacetamide typically involves the reaction of 3-(acetylamino)aniline with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield .
Chemical Reactions Analysis
N-[3-(Acetylamino)phenyl]-2-bromoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new amide or thioamide derivatives.
Oxidation and Reduction: The acetylamino group can undergo oxidation to form nitro derivatives or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-(acetylamino)aniline and bromoacetic acid.
Scientific Research Applications
N-[3-(Acetylamino)phenyl]-2-bromoacetamide is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. The compound’s ability to form stable amide bonds makes it valuable for labeling and cross-linking experiments . Additionally, it is used in medicinal chemistry for the development of new therapeutic agents and in the study of enzyme mechanisms .
Mechanism of Action
The mechanism of action of N-[3-(Acetylamino)phenyl]-2-bromoacetamide involves its ability to react with nucleophilic groups in proteins and peptides, forming stable amide bonds. This reactivity is primarily due to the presence of the bromoacetamide group, which acts as an electrophile. The compound targets amino groups in proteins, leading to the formation of covalent bonds that can be used to study protein interactions and functions .
Comparison with Similar Compounds
N-[3-(Acetylamino)phenyl]-2-bromoacetamide can be compared with similar compounds such as N-(4-(acetylamino)phenyl)-2-bromoacetamide and N-[3-(acetylamino)phenyl]-2-(4-bromophenoxy)acetamide . These compounds share similar structural features, such as the presence of an acetylamino group and a bromine atom. the position of the substituents and the nature of the aromatic ring can influence their reactivity and applications. This compound is unique in its specific substitution pattern, which provides distinct reactivity and makes it particularly useful in proteomics research .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-bromoacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-7(14)12-8-3-2-4-9(5-8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPWICCAYZSXLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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